1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS. It is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety.
Properties
Molecular Formula |
C11H8F6OS |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-8(18)7-4-3-6(10(12,13)14)5-9(7)19-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
VPBGMGGXEUSASV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the reaction of 4-(trifluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one: Contains a fluoro group instead of a trifluoromethyl group, leading to variations in its chemical behavior and applications
The uniqueness of this compound lies in its dual trifluoromethyl and trifluoromethylthio substitutions, which impart distinct electronic and steric effects, making it a valuable compound for various scientific and industrial applications .
Biological Activity
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1806659-66-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and trifluoromethylthio groups contribute to its chemical reactivity and biological interactions.
- Molecular Formula : C11H8F6OS
- Molecular Weight : 302.24 g/mol
- Structure : The compound features a phenyl ring substituted with trifluoromethyl and trifluoromethylthio groups, which are known to enhance lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl and thioether functionalities often exhibit diverse biological activities, including:
- Antimicrobial Activity : Trifluoromethylthio compounds have been investigated for their potential as antimicrobial agents. Studies show that the presence of these groups can enhance the efficacy against various bacterial strains.
- Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular growth and proliferation.
Antimicrobial Studies
A study conducted on related trifluoromethyl compounds revealed their effectiveness against a range of pathogens. For instance, derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .
Antioxidant Activity
The antioxidant capacity of related compounds was evaluated using DPPH radical scavenging assays. Results indicated that certain derivatives showed IC50 values comparable to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition
Research has shown that compounds with trifluoromethyl groups can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition was confirmed through both in vitro enzymatic assays and cell-based studies, indicating a potential pathway for the development of immunosuppressive therapies .
Case Studies
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Umesha et al. (2009) | Trifluoromethyl derivatives | DHODH inhibition | More active than known inhibitors |
| Khanage et al. (2013) | Pyrazole derivatives | Antimicrobial | Effective against multiple bacterial strains |
| Gajanan et al. (2013) | Triazole derivatives | Analgesic | Demonstrated significant pain relief in models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
